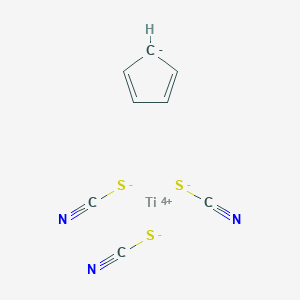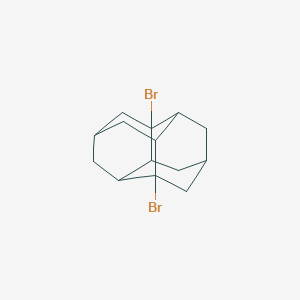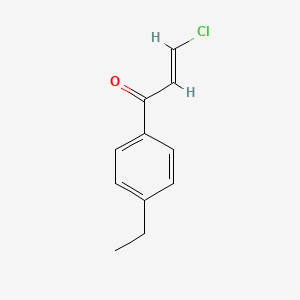
2-(2H-1-Benzopyran-2-ylidene)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2H-1-Benzopyran-2-ylidene)propanal is a chemical compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1-Benzopyran-2-ylidene)propanal can be achieved through various synthetic routes. One common method involves the condensation of 2H-1-benzopyran-2-one with propanal in the presence of a base. The reaction typically requires mild conditions and can be carried out at room temperature. Another method involves the use of microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Catalysts such as zinc oxide can be employed to improve the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
2-(2H-1-Benzopyran-2-ylidene)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzopyran ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzopyran derivatives .
Scientific Research Applications
2-(2H-1-Benzopyran-2-ylidene)propanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-(2H-1-Benzopyran-2-ylidene)propanal involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one: A closely related compound with similar biological activities.
2-(2H-1-Benzopyran-2-ylidene)propanedinitrile: Another derivative with distinct chemical properties.
Uniqueness
2-(2H-1-Benzopyran-2-ylidene)propanal is unique due to its specific structure, which combines the benzopyran ring with a propanal groupCompared to similar compounds, it may exhibit enhanced or distinct biological effects, making it a valuable compound for further research and development .
Properties
CAS No. |
38205-36-6 |
|---|---|
Molecular Formula |
C12H10O2 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-chromen-2-ylidenepropanal |
InChI |
InChI=1S/C12H10O2/c1-9(8-13)11-7-6-10-4-2-3-5-12(10)14-11/h2-8H,1H3 |
InChI Key |
GADCHOUBWJJEBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C=CC2=CC=CC=C2O1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phenol, 3-[(2-hydroxyethyl)methylamino]-](/img/structure/B14678985.png)




![Bicyclo[5.4.1]dodeca-1(11),2,5,7,9-pentaen-4-one (en)](/img/structure/B14679002.png)

![4-Phenyl-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),4,7,11(15),12-hexaene;2,4,6-trinitrophenol](/img/structure/B14679009.png)
![1-(3-butyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine;methanesulfonic acid](/img/structure/B14679014.png)




